Lithium salicylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

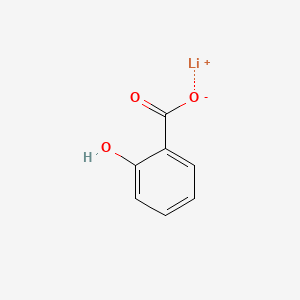

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

552-38-5 |

|---|---|

Molekularformel |

C7H6LiO3 |

Molekulargewicht |

145.1 g/mol |

IUPAC-Name |

lithium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI-Schlüssel |

BEVDQFZIRVKSGM-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |

Kanonische SMILES |

[Li].C1=CC=C(C(=C1)C(=O)O)O |

Andere CAS-Nummern |

38970-76-2 552-38-5 |

Physikalische Beschreibung |

OtherSolid |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

38970-76-2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Lithium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of lithium salicylate (B1505791). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key biological pathways associated with this compound.

Chemical and Physical Properties

Lithium salicylate, the lithium salt of salicylic (B10762653) acid, is a white crystalline powder.[1] It is known for its hygroscopic nature, readily absorbing moisture from the air.[2] The compound is thermally stable but will decompose at very high temperatures.[3] Key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅LiO₃ | [1][4][5] |

| Molecular Weight | 144.05 g/mol | [6][7][8] |

| Melting Point | >350 °C (decomposes) | [6][9] |

| Boiling Point | Data not available | |

| Solubility in Water | Soluble | [2][5][6][9] |

| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695), limited in non-polar organic solvents | [2][3] |

| pKa (of parent Salicylic Acid) | 2.97 | [2] |

| Appearance | White crystalline powder | [1] |

Chemical Structure and Identification

The structural identity of this compound is well-defined. It consists of a lithium cation (Li⁺) ionically bonded to the carboxylate of the salicylate anion. The salicylate anion itself is a benzene (B151609) ring substituted with a hydroxyl group and a carboxylate group in the ortho position.

| Identifier | Value | Reference(s) |

| IUPAC Name | lithium 2-hydroxybenzoate | [4][5] |

| SMILES String | [Li+].C1=CC=C(C(=C1)C(=O)[O-])O | [4][5] |

| InChI Key | PSBOOKLOXQFNPZ-UHFFFAOYSA-M | [4][5][6] |

| CAS Number | 552-38-5 | [1][4] |

Crystal Structure

The crystal structure of this compound monohydrate has been determined to be a layer structure. In this configuration, alternating helices of hydrated lithium cations are bridged by the carboxylate groups of the salicylate anions.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via neutralization of salicylic acid with lithium hydroxide (B78521).

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Drying oven

Methodology:

-

Dissolution: In a round-bottom flask, dissolve a known molar amount of salicylic acid in a minimal amount of ethanol with gentle warming and stirring.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve an equimolar amount of lithium hydroxide monohydrate in deionized water.

-

Neutralization: Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously. The reaction is a simple acid-base neutralization.

-

Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (approximately 7.0).

-

Solvent Removal: Remove the ethanol and excess water from the resulting solution using a rotary evaporator or by gentle heating.

-

Crystallization: Allow the concentrated solution to cool slowly in a crystallizing dish to form crystals of this compound. The process can be aided by placing the dish in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Final Product: Dry the purified this compound crystals in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) to a constant weight.

Quantitative Analysis of this compound by Titration

Objective: To determine the purity of a synthesized batch of this compound by acid-base titration.

Materials:

-

Synthesized this compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Phenolphthalein (B1677637) indicator

-

Burette

-

Erlenmeyer flask

-

Analytical balance

Methodology:

-

Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the this compound solution. The solution should be colorless.

-

Titration Setup: Fill a clean burette with the standardized hydrochloric acid solution and record the initial volume.

-

Titration: Slowly titrate the this compound solution with the HCl solution while constantly swirling the flask. The endpoint is reached when the solution turns from pink to colorless and the color persists for at least 30 seconds.

-

Volume Recording: Record the final volume of the HCl solution used.

-

Calculation: Calculate the moles of HCl used to reach the endpoint. Since the reaction between this compound (a salt of a weak acid and a strong base) and HCl is a 1:1 molar ratio, the moles of HCl are equal to the moles of this compound in the sample.

-

Purity Determination: From the moles of this compound and the initial mass of the sample, calculate the purity of the synthesized compound.

Biological Activity and Signaling Pathways

This compound, as a source of lithium ions, exerts its biological effects through various signaling pathways. Its primary mechanism of action is the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in numerous cellular processes. This inhibition has downstream effects on pathways involved in inflammation, neuroprotection, and mood regulation.

Inhibition of GSK-3β and Regulation of β-catenin

Lithium directly inhibits GSK-3β, leading to the stabilization and accumulation of β-catenin. In the absence of inhibition, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, lithium allows β-catenin to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Lithium can indirectly activate this pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β. By inhibiting GSK-3β, lithium can potentiate the effects of this pathway, leading to enhanced cell survival and neuroprotection.

Caption: this compound enhances PI3K/Akt signaling by inhibiting GSK-3β.

Influence on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. The salicylate component of this compound can inhibit the activation of NF-κB. It is thought to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the transcription of pro-inflammatory genes. Lithium itself has also been shown to modulate NF-κB signaling, often in an anti-inflammatory manner, through its inhibition of GSK-3β.

Caption: The salicylate moiety inhibits NF-κB activation and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. 水杨酸锂 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, tech. | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C7H5LiO3 | CID 23663621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]

- 9. This compound , 98% , 552-38-5 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Synthesis of Lithium Salicylate from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium salicylate (B1505791) from salicylic (B10762653) acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the chemical principles, experimental procedures, and characterization of the final product.

Introduction

Lithium salicylate, the lithium salt of salicylic acid, is a compound with applications in pharmaceuticals and as a reagent in organic synthesis. It combines the anti-inflammatory properties of salicylates with the therapeutic effects of lithium, which is a well-established treatment for certain mood disorders. The synthesis of high-purity this compound is crucial for its application in research and drug development.

The primary and most straightforward method for the synthesis of this compound is through an acid-base neutralization reaction between salicylic acid and a lithium base, typically lithium hydroxide (B78521). This reaction is carried out in an aqueous solution, from which the product, often as a monohydrate, can be crystallized.

Chemical Reaction and Stoichiometry

The synthesis of this compound from salicylic acid and lithium hydroxide monohydrate is a classic acid-base neutralization reaction. The carboxylic acid group of salicylic acid reacts with the hydroxide ion from lithium hydroxide to form water and the lithium salt of salicylic acid.

Reaction:

C₇H₆O₃ (Salicylic Acid) + LiOH·H₂O (Lithium Hydroxide Monohydrate) → C₇H₅LiO₃·H₂O (this compound Monohydrate) + H₂O

The stoichiometry of this reaction is 1:1, meaning one mole of salicylic acid reacts with one mole of lithium hydroxide monohydrate to produce one mole of this compound monohydrate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound monohydrate in a laboratory setting.

Materials and Equipment

-

Salicylic Acid (C₇H₆O₃), high purity

-

Lithium Hydroxide Monohydrate (LiOH·H₂O), high purity

-

Deionized Water

-

Ethanol (for recrystallization, optional)

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Spatula and weighing balance

-

pH indicator paper

Synthesis Procedure

-

Dissolution of Reactants:

-

Weigh out a stoichiometric amount of salicylic acid and dissolve it in a minimal amount of warm deionized water in an Erlenmeyer flask with stirring. For example, dissolve 13.81 g (0.1 mol) of salicylic acid in approximately 100 mL of deionized water heated to 50-60 °C.

-

In a separate beaker, weigh out a stoichiometric equivalent of lithium hydroxide monohydrate (e.g., 4.20 g, 0.1 mol) and dissolve it in a minimal amount of deionized water.

-

-

Reaction:

-

Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture using pH indicator paper. The addition should continue until the solution reaches a neutral pH (approximately 7.0).

-

During the addition, the temperature of the mixture may increase slightly due to the exothermic nature of the neutralization reaction. Maintain the temperature below 60°C to prevent the formation of colored impurities.[1]

-

-

Isolation of Crude Product:

-

Once the reaction is complete and the solution is neutral, reduce the volume of the solution by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of this compound monohydrate crystals.

-

Collect the crude crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Purification by Recrystallization

-

Dissolution:

-

Transfer the crude this compound monohydrate crystals to a clean beaker.

-

Add a minimum amount of hot deionized water or an ethanol-water mixture to dissolve the crystals completely. Stirring and gentle heating will facilitate dissolution.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Covering the beaker with a watch glass will prevent rapid evaporation and contamination.

-

Once the solution has reached room temperature, place it in an ice bath to promote further crystallization.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified this compound monohydrate crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

-

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Salicylic Acid | C₇H₆O₃ | 138.12 | White crystalline solid |

| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | White crystalline solid |

Table 2: Properties and Characterization Data of this compound

| Property | Value |

| Molecular Formula | C₇H₅LiO₃ |

| Molar Mass (anhydrous) | 144.05 g/mol |

| Molar Mass (monohydrate) | 162.07 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 6.5-8.0 ppm. The exact shifts can vary depending on the solvent and concentration. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic and carboxyl carbons appear in the range of 115-175 ppm. |

| FTIR (KBr, cm⁻¹) | Characteristic peaks include O-H stretching (broad, ~3400 cm⁻¹ for monohydrate), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=O stretching (carboxylate, ~1580-1620 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹). |

Visualizations

The following diagrams illustrate the synthesis reaction, the experimental workflow, and a potential signaling pathway relevant to the action of salicylates.

Caption: Acid-base neutralization reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Simplified signaling pathway showing the anti-inflammatory action of salicylates.

References

An In-depth Technical Guide to Lithium Salicylate (CAS 552-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791) (CAS 552-38-5) is an organic lithium salt of salicylic (B10762653) acid, combining the therapeutic properties of both lithium and salicylate ions. This technical guide provides a comprehensive overview of its physicochemical properties, pharmacology, mechanisms of action, and relevant experimental protocols for research and development. The unique pharmacokinetic profile of lithium salicylate presents it as a compound of significant interest, potentially offering a safer therapeutic window compared to traditional lithium salts like lithium carbonate.[1][2] Its applications span from potential treatments for neuropsychiatric disorders to its use as an anti-inflammatory agent.[2][3]

Physicochemical Properties

This compound is a white or slightly grayish crystalline powder.[1] It is hygroscopic and sensitive to light.[1][2] Its high solubility in water is a key characteristic, enhancing its potential for bioavailability in pharmaceutical formulations.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 552-38-5 | [5] |

| Molecular Formula | C₇H₅LiO₃ | [1] |

| Molecular Weight | 144.05 g/mol | [6][7] |

| Appearance | White or slightly grayish white powder | [1] |

| Melting Point | >350 °C (decomposes) | [1][8][9] |

| Solubility | Soluble in water (1 part in 0.7), ethanol (B145695) (1 part in 2), and diethyl ether. | [1][4] |

| pKa | (Not explicitly found, but salicylic acid pKa is ~2.97) | |

| LogP | -0.24430 | [1] |

Pharmacology and Mechanism of Action

This compound's pharmacological profile is a composite of the actions of lithium and salicylate. Lithium is a well-established mood stabilizer, while salicylate provides anti-inflammatory and analgesic effects.[2][3]

Mood-Stabilizing Effects (Lithium Moiety)

The lithium component is responsible for the mood-stabilizing effects, which are particularly relevant for conditions like bipolar disorder.[2][10] The precise mechanism of lithium's action is not fully elucidated but is known to involve the modulation of several intracellular signaling pathways.[11]

Lithium directly and indirectly inhibits GSK-3β, a key enzyme in numerous signaling pathways implicated in mood regulation.[12][13] Direct inhibition occurs through competition with magnesium ions, a necessary cofactor for GSK-3β.[12][14] Indirect inhibition is achieved by increasing the inhibitory phosphorylation of GSK-3β via the Akt signaling pathway.[12][15]

Lithium inhibits inositol (B14025) monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[16][17] This inhibition leads to a depletion of cellular inositol, which in turn reduces the levels of inositol triphosphate (IP₃), a key second messenger.[7][18] The dampening of this signaling pathway is thought to contribute to lithium's mood-stabilizing effects.[16] This mechanism also induces autophagy, which may be beneficial in neurodegenerative diseases.[7][19]

Caption: Key molecular targets of the lithium moiety in this compound.

Anti-inflammatory and Analgesic Effects (Salicylate Moiety)

The salicylate component contributes anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis.[2][3] While salicylic acid itself is a weak inhibitor of COX activity in vitro, it can suppress the induction of COX-2, the inducible isoform associated with inflammation.[20][21]

Caption: Anti-inflammatory mechanism of the salicylate moiety.

Pharmacokinetics and Pharmacodynamics

A key advantage of this compound is its unique pharmacokinetic profile compared to lithium carbonate. Studies in rats have shown that oral administration of this compound results in sustained plasma and brain lithium levels for up to 48 hours, without the sharp peak concentration associated with lithium carbonate that can lead to toxicity.[1] This suggests a potentially safer therapeutic window and improved patient compliance.[22]

| Parameter (in rats) | This compound (4 mEq/kg, oral) | Reference(s) |

| Time to Peak Plasma Conc. (Tmax) | Plateau observed through 48 hours | [1] |

| Peak Plasma Concentration (Cmax) | Lower than lithium lactate | [1] |

| Brain Lithium Levels | Elevated at 24 and 48 hours | [1] |

| Elimination | Slow elimination | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma and brain concentration-time profile of lithium following oral administration of this compound.

Methodology:

-

Animal Model: Male Sprague Dawley rats (200-250 g) are used.[1]

-

Housing: Animals are housed with free access to food and water.[1]

-

Drug Preparation: this compound is dissolved in deionized water to a desired concentration.[1]

-

Dosing: A single dose of 4 mEq/kg of elemental lithium as this compound is administered via oral gavage.[1]

-

Sample Collection: At designated time points (e.g., 2, 24, 48, and 72 hours), animals (n=3 per time point) are euthanized.[1]

-

Lithium Quantification: Lithium levels in plasma and brain homogenates are measured using atomic absorption spectroscopy (AAS).[1]

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Assessment of Antidepressant-like Effects: Tail Suspension Test in Mice

Objective: To evaluate the antidepressant-like properties of this compound by measuring the immobility time of mice in the tail suspension test.

Methodology:

-

Animal Model: Female APPswe/PS1dE9 transgenic mice (4 months of age) are used.[5]

-

Drug Administration: this compound is mixed into the chow (0.20%) to provide a daily dose of approximately 325 mg/kg (2.25 mmol lithium/kg/day) for a chronic period (e.g., 9 months).[5] A control group receives normal chow.[5]

-

Apparatus: A suspension box is used to hang the mice by their tails.[3]

-

Procedure:

-

Scoring: An observer, blind to the treatment groups, measures the total time the mouse remains immobile during the 6-minute test.[8] A decrease in immobility time is indicative of an antidepressant-like effect.[23]

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 6.1: In Vitro Inhibitory Concentrations (IC₅₀)

| Target Enzyme | Compound | IC₅₀ | Cell/System Type | Reference(s) |

| GSK-3β | Lithium | ~2.0 mM | In vitro kinase assay | [4] |

| COX-2 | Salicylate | ≈5 µM (for inhibition of PGE₂ synthesis) | Human foreskin fibroblasts | [24] |

| IMPase | Lithium | ~100 µM (for carbachol-stimulated InsP₄ accumulation) | Mouse cerebral cortex slices | [25] |

Table 6.2: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

| Behavioral Test | Treatment Group | Outcome | Reference(s) |

| Tail Suspension Test | This compound | Reversed the increase in immobility time. | [5] |

| Morris Water Maze | This compound | Prevented spatial cognitive decline. | [11] |

Conclusion

This compound is a promising compound that warrants further investigation. Its unique pharmacokinetic profile, characterized by sustained lithium levels without toxic peaks, suggests a significant safety advantage over existing lithium therapies. The dual pharmacological action, combining the mood-stabilizing effects of lithium with the anti-inflammatory properties of salicylate, opens up a broad range of therapeutic possibilities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in addressing unmet medical needs in neuropsychiatry and inflammatory diseases.

References

- 1. Plasma and Brain Pharmacokinetics of Previously Unexplored Lithium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithium Regulates Keratinocyte Proliferation Via Glycogen Synthase Kinase 3 and NFAT2 (Nuclear Factor of Activated T Cells 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the effect of the novel ionic cocrystal of this compound proline (LISPRO) with lithium carbonate and this compound on memory and behavior in female APPswe/PS1dE9 Alzheimer’s mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Morris Water Maze Model [panache.ninds.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparing the effect of the novel ionic cocrystal of this compound proline (LISPRO) with lithium carbonate and this compound on memory and behavior in female APPswe/PS1dE9 Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Morris water maze - Scholarpedia [scholarpedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 17. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciencedaily.com [sciencedaily.com]

- 21. Lithium and nephrotoxicity: a literature review of approaches to clinical management and risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lithium selectively inhibits muscarinic receptor-stimulated inositol tetrakisphosphate accumulation in mouse cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Lithium Salicylate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lithium salicylate (B1505791) powder, a compound of interest in pharmaceutical and chemical applications. The information is presented to support research, development, and formulation activities.

Core Physical and Chemical Properties

Lithium salicylate is the lithium salt of salicylic (B10762653) acid and is typically available as a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][3] The compound is also heat-sensitive and should be stored at room temperature in a dry, cool, and well-ventilated place.

Quantitative Physical Properties

The key quantitative physical properties of this compound are summarized in the table below. It is important to note that this compound can exist in both anhydrous and monohydrate forms, which affects its molecular weight. Discrepancies in reported density values are also noted.

| Property | Value | Notes |

| Molecular Formula | Anhydrous: C₇H₅LiO₃Monohydrate: C₇H₇LiO₄ | |

| Molecular Weight | Anhydrous: ~144.05 g/mol Monohydrate: ~162.1 g/mol | Calculated from molecular formulas. |

| Melting Point | >350 °C (decomposes) | Decomposes upon heating.[3] |

| Boiling Point | Not applicable | Decomposes before boiling. |

| Density | 1.428 g/cm³ (at 20°C) | One source reports 1.1300 g/cm³, but 1.428 g/cm³ is more frequently cited in technical data sheets. |

| pKa (of parent acid) | ~2.97 (for Salicylic Acid) | As the salt of a strong base and a weak acid, the solution's pH is influenced by the pKa of salicylic acid. |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Soluble | Dissolves readily in water, making it suitable for aqueous applications.[1][4][5] |

| Ethanol (B145695) | Soluble | Also soluble in ethanol.[3] A recrystallization method from ethanol (2mL/g) suggests high solubility.[3] |

| Organic Solvents | Slightly Soluble | Limited solubility in non-polar organic solvents.[1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a solid powder like this compound.

Determination of Melting Point (Decomposition)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (digital or oil bath)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and gently tapped on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 20-30 °C below the expected decomposition temperature.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the substance first shows signs of decomposition (e.g., discoloration, charring) is recorded as the onset of decomposition. Since this compound decomposes at a high temperature, a precise melting range is not typically observed.

Determination of Bulk Density

Bulk density is determined by measuring the volume of a known mass of the powder.

Apparatus:

-

Graduated cylinder (e.g., 100 mL)

-

Analytical balance

-

Spatula

-

Sieve (optional, to break up agglomerates)

Procedure:

-

Mass Measurement: A predetermined mass (e.g., 50 g) of this compound powder is accurately weighed using an analytical balance.

-

Volume Measurement: The weighed powder is gently introduced into a graduated cylinder. The cylinder is not tapped or shaken.

-

Reading: The volume occupied by the powder is read directly from the graduated cylinder.

-

Calculation: The bulk density is calculated using the formula: Bulk Density = Mass of Powder / Volume of Powder

Determination of Solubility (Qualitative)

This protocol establishes the qualitative solubility of this compound in a given solvent.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer or stirring rod

-

Solvents (e.g., water, ethanol)

Procedure:

-

Solvent Addition: A fixed volume of the solvent (e.g., 3 mL) is added to a test tube.

-

Solute Addition: A small, measured amount of this compound powder (e.g., 100 mg) is added to the solvent.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).

-

Observation: The solution is observed to see if the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves, further increments of the powder are added and the process is repeated until the powder no longer dissolves, indicating a saturated solution. The substance is classified as "soluble," "slightly soluble," or "insoluble" based on the amount that dissolves.

Determination of pKa (via Potentiometric Titration of Salicylic Acid)

Since this compound is a salt, the relevant pKa is that of its parent acid, salicylic acid. This can be determined by titrating a solution of salicylic acid with a strong base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of salicylic acid in a suitable solvent (e.g., water or a water/ethanol mixture)

Procedure:

-

Sample Preparation: A known concentration of salicylic acid is prepared in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, the pH electrode is immersed in the solution, and the initial pH is recorded.

-

Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination: The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base). This corresponds to the midpoint of the steepest part of the titration curve.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the decomposition point of this compound powder.

Caption: A flowchart illustrating the key steps in determining the decomposition temperature of this compound powder using the capillary method.

References

An In-depth Technical Guide to Lithium Salicylate

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of lithium salicylate (B1505791), tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Lithium salicylate is the lithium salt of salicylic (B10762653) acid.[1] It is commercially available, typically as a white to off-white crystalline powder.[2] The compound exists in both anhydrous and monohydrate forms. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2]

Molecular Formula and Weight

The fundamental properties of both the anhydrous and monohydrate forms of this compound are summarized below.

| Property | Anhydrous this compound | This compound Monohydrate |

| Molecular Formula | C₇H₅LiO₃[3][4] | C₇H₇LiO₄[5] |

| Molecular Weight | 144.05 g/mol [6][7] | 162.1 g/mol [5] |

| IUPAC Name | lithium;2-hydroxybenzoate[8] | lithium;2-hydroxybenzoate;hydrate[5] |

| CAS Number | 552-38-5[3][4] | 75575-50-7[5] |

Physicochemical Data

Key physicochemical data for this compound are presented in the following table, providing essential information for its handling, formulation, and analysis.

| Property | Value |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | >350 °C[2][9] |

| Solubility | Soluble in water and ethanol (B145695); slightly soluble in non-polar organic solvents[2] |

| Density | 1.428 g/cm³ at 20°C |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses are crucial for the structural elucidation and confirmation of this compound's identity and purity.

Spectroscopic Analysis

| Technique | Description |

| ¹H NMR | ¹H NMR spectra for this compound are available and have been recorded in DMSO-d₆.[10] Key resonances are observed for the aromatic protons of the salicylate moiety. |

| ¹³C NMR | ¹³C NMR spectral data for this compound is also available, showing distinct signals for the eight carbon atoms in its structure, including the carboxyl and phenolic carbons.[5][11] |

| FT-IR | The FT-IR spectrum of this compound displays characteristic absorption bands. These include a broad peak for the O-H stretch, sharp peaks for C=C aromatic stretching, and strong bands corresponding to the carboxylate (C=O) stretching vibrations.[12] |

| Mass Spectrometry | This compound has been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of hydrocarbons and wax esters, where it facilitates the formation of [M+Li]⁺ adducts.[13] |

Crystallographic Data

The crystal structure of this compound monohydrate has been determined by X-ray diffraction.[14] It crystallizes in a layer structure.[3][14]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[3][14] |

| Unit Cell Dimensions | a = 13.1148 Å, b = 4.6992 Å, c = 12.8071 Å, β = 107.900°[5] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521).

Materials:

-

Salicylic acid

-

Lithium hydroxide monohydrate

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a calculated molar equivalent of salicylic acid in a minimal amount of ethanol.

-

In a separate vessel, prepare an aqueous solution of a molar equivalent of lithium hydroxide monohydrate.

-

Slowly add the lithium hydroxide solution to the salicylic acid solution with constant stirring.

-

The reaction mixture can be gently heated to ensure the completion of the neutralization reaction.

-

The resulting solution contains dissolved this compound.

-

The product can be isolated by evaporation of the solvents under reduced pressure.

Purification by Recrystallization

This compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If impurities are present, the hot solution can be filtered to remove any insoluble material.

-

Slowly add hot deionized water to the ethanol solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified this compound crystals in a vacuum oven.

Biological Activity and Signaling Pathways

Lithium salts are well-established as mood stabilizers for the treatment of bipolar disorder.[15] The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways.

Inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β)

A primary mechanism of lithium's action is the direct and indirect inhibition of GSK-3β.[6][15] This inhibition leads to the stabilization of β-catenin, which can then translocate to the nucleus and regulate gene expression, promoting neuroprotective effects.[4]

References

- 1. This compound, 99.99% trace metals basis | C7H6LiO3 | CID 57514716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium, Inositol and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycogen Synthase Kinase-3β Haploinsufficiency Mimics the Behavioral and Molecular Effects of Lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(552-38-5) 13C NMR [m.chemicalbook.com]

- 6. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. サリチル酸リチウム 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, tech. | Fisher Scientific [fishersci.ca]

- 9. This compound , 98% , 552-38-5 - CookeChem [cookechem.com]

- 10. This compound(552-38-5) 1H NMR spectrum [chemicalbook.com]

- 11. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. youtube.com [youtube.com]

- 14. This compound monohydrate: A layer structure with carboxylate-bridged Δ- and Λ-[(H2O)Li+]∞ helices - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

An In-depth Technical Guide to the Crystal Structure of Lithium Salicylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lithium salicylate (B1505791) monohydrate. The information is compiled from crystallographic databases and relevant scientific literature to serve as a core resource for researchers, scientists, and professionals in drug development. This document details the precise atomic arrangement of the compound, presents key quantitative data in a structured format, and outlines the experimental procedures for its determination.

Core Crystal Structure Description

Lithium salicylate crystallizes from aqueous solutions as a monohydrate with the chemical formula C₇H₅LiO₃·H₂O. The crystal structure belongs to the monoclinic space group P2₁/c.[1] In this arrangement, the lithium cations are tetracoordinate, binding to oxygen atoms from the carboxylate group of the salicylate anions and a water molecule.

A defining feature of the crystal structure is the formation of helical chains of [(H₂O)Li⁺]∞ that run parallel to the b-axis. These helices are further interconnected by the carboxylate groups of the salicylate anions, which act as double bridges between the tetracoordinate lithium cations.[1] This intricate network of coordination bonds and hydrogen bonding contributes to the overall stability of the crystal lattice.

Crystallographic Data

The following tables summarize the key crystallographic data for this compound monohydrate, obtained from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.1148 Å |

| b | 4.6992 Å |

| c | 12.8071 Å |

| α | 90.00° |

| β | 107.900° |

| γ | 90.00° |

| Z | 4 |

| Residual Factor | 0.0481 |

Data sourced from the Crystallography Open Database (COD), entry 7216314.[1]

Table 2: Selected Atomic Coordinates (Fractional)

| Atom | x | y | z |

| Li1 | 0.2984 | 0.200 | 0.4901 |

| O1 | 0.3893 | 0.288 | 0.4418 |

| O2 | 0.2198 | 0.208 | 0.5985 |

| O3 | 0.4137 | 0.178 | 0.6806 |

| O4 | 0.1983 | 0.315 | 0.3809 |

| C1 | 0.4578 | 0.252 | 0.6276 |

| C2 | 0.4893 | 0.285 | 0.5367 |

| C3 | 0.5792 | 0.339 | 0.5312 |

| C4 | 0.6384 | 0.361 | 0.6183 |

| C5 | 0.6079 | 0.328 | 0.7093 |

| C6 | 0.5186 | 0.273 | 0.7142 |

| C7 | 0.3601 | 0.203 | 0.6343 |

Data sourced from the Crystallography Open Database (COD), entry 7216314.

Table 3: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Li1 - O1 | 1.93 |

| Li1 - O2 | 1.96 |

| Li1 - O4 | 1.95 |

| C7 - O2 | 1.28 |

| C7 - O3 | 1.25 |

| C1 - O1 | 1.36 |

| O1 - Li1 - O2 | 114.7 |

| O1 - Li1 - O4 | 111.5 |

| O2 - Li1 - O4 | 109.8 |

| O2 - C7 - O3 | 122.9 |

Data sourced from the Crystallography Open Database (COD), entry 7216314.

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

A general and effective method for growing single crystals of this compound monohydrate is through the slow evaporation of a saturated aqueous solution.

Materials:

-

Lithium hydroxide (B78521) (LiOH)

-

Salicylic (B10762653) acid (C₇H₆O₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Hot plate

-

Crystallization dish

-

Filter paper

Procedure:

-

Neutralization: Prepare an aqueous solution of salicylic acid. Stoichiometrically, add an aqueous solution of lithium hydroxide to the salicylic acid solution while stirring continuously. The reaction is complete when the salicylic acid is fully neutralized, which can be monitored by a pH indicator or a pH meter.

-

Concentration: Gently heat the resulting this compound solution on a hot plate to increase its concentration. Avoid boiling to prevent decomposition.

-

Filtration: While the solution is still warm, filter it through a pre-warmed funnel with filter paper to remove any impurities or undissolved particles.

-

Crystallization: Transfer the filtered, saturated solution into a clean crystallization dish. Cover the dish with a piece of filter paper or a watch glass, leaving a small opening to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Place the crystallization dish in a location free from vibrations and significant temperature fluctuations. Over a period of several days to weeks, as the water slowly evaporates, single crystals of this compound monohydrate will form.

-

Isolation: Once crystals of suitable size and quality have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold deionized water. The crystals can then be dried on a piece of filter paper.

Single-Crystal X-ray Diffraction

The analysis of the grown crystals is performed using a single-crystal X-ray diffractometer to determine their three-dimensional atomic structure.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer head

-

Microscope with polarized light

-

Cryostat (for low-temperature data collection)

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically in the range of 0.1 to 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations and improve data quality. The instrument is then used to irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated through a series of angles, the diffraction pattern is recorded by the detector. A complete dataset is collected by systematically measuring the intensities of thousands of reflections at different crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts the atomic coordinates, and thermal parameters until the best possible fit between the calculated and observed data is achieved. The quality of the final structure is assessed by the residual factor (R-factor).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound monohydrate.

References

The Convergence of Two Potent Therapeutic Agents: A Technical History of Lithium Salicylate

For Immediate Release

This in-depth technical guide explores the history and discovery of lithium salicylate (B1505791), a compound that merges the therapeutic properties of both lithium and salicylic (B10762653) acid. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its origins, chemical properties, and biological mechanisms.

Historical Context: A Tale of Two Moieties

The story of lithium salicylate is rooted in the independent discoveries of its constituent parts in the 19th century. The journey of salicylates began with the extraction of salicin (B1681394) from willow bark, a remedy for fever and pain used since antiquity. Key milestones include the isolation of salicylic acid in 1838 by Raffaele Piria, which paved the way for the synthesis of acetylsalicylic acid, famously known as aspirin, by Bayer in 1897.[1][2][3] The first clinical use of salicylic acid in rheumatic disorders was reported in 1876 by German physicians Stricher and Reiss.[3]

Concurrently, the element lithium, first identified in 1817, was gaining traction in the medical field.[4] In the mid-19th century, it was discovered that lithium salts could dissolve uric acid crystals, leading to their use in the treatment of gout.[1][5] This "uric acid diathesis" theory, which linked excess uric acid to a variety of ailments, prompted physicians like Carl Lange and William Alexander Hammond to employ lithium to treat mania from the 1870s onwards.[1][5][6]

While the precise date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, it is reasonable to infer its emergence in the latter half of the 19th century, a period of active investigation into the therapeutic potential of both lithium and salicylate salts.

Physicochemical Properties

This compound is a salt formed from the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅LiO₃ | [7] |

| Molecular Weight | 144.06 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | >350 °C (decomposes) | |

| Solubility | Soluble in water and ethanol (B145695) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of salicylic acid with a lithium-containing base. While historical laboratory methods are not extensively detailed, modern synthetic approaches provide a clear pathway for its preparation.

Synthesis of this compound from Salicylic Acid and Lithium Hydroxide

This method involves the direct neutralization of salicylic acid with lithium hydroxide.

Experimental Protocol:

-

Dissolution: Dissolve a known molar equivalent of salicylic acid in a suitable solvent, such as ethanol or water.

-

Neutralization: Slowly add an equimolar amount of lithium hydroxide solution to the salicylic acid solution with constant stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Crystallization: The resulting solution is then concentrated by evaporation of the solvent to induce crystallization of this compound.

-

Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

The logical workflow for this synthesis is depicted in the following diagram:

References

- 1. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

Theoretical Studies on Lithium Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium salicylate (B1505791), the salt of salicylic (B10762653) acid, has garnered interest for its potential therapeutic applications, combining the anti-inflammatory properties of salicylates with the mood-stabilizing effects of lithium. This technical guide provides a comprehensive overview of the theoretical and experimental studies on lithium salicylate, designed to be a resource for researchers, scientists, and professionals in drug development. The guide summarizes key physicochemical properties, details experimental protocols for its synthesis and characterization, and explores the molecular signaling pathways influenced by lithium. While extensive experimental data is available, this guide also highlights the current gap in published theoretical and computational data for this compound and provides the standard methodologies for generating such data.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅LiO₃ | [1] |

| Molecular Weight | 144.06 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 290 °C | [1] |

| Solubility | Soluble in water | [1] |

| Crystal System (Monohydrate) | Monoclinic | [2] |

| Space Group (Monohydrate) | P2₁/c | [2] |

Theoretical and Computational Studies

Computational Methodology

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules like this compound. A typical computational approach would involve:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is often employed to provide a good description of electron distribution, including diffuse functions and polarization.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

-

Electronic Properties: Properties such as HOMO-LUMO energies and Mulliken charges are then calculated from the optimized geometry.

Optimized Geometry

The optimized geometry provides the three-dimensional coordinates of each atom in the molecule at its lowest energy state. This information is fundamental for understanding the molecule's shape, bond lengths, and bond angles. While specific coordinates for this compound are not available, a geometry optimization would be the first step in any theoretical study.

Vibrational Spectroscopy (FT-IR and Raman)

Computational frequency analysis predicts the vibrational modes of the molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. These calculations are invaluable for assigning experimental spectral features to specific molecular motions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability. A smaller gap generally indicates a more reactive molecule. For a molecule like this compound, these values would provide insight into its electron-donating and accepting capabilities.

Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule.[3] These charges offer a picture of the electron distribution and can be used to understand electrostatic interactions and bonding polarity.[3][4] However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521).

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known molar quantity of salicylic acid in ethanol.

-

In a separate container, dissolve an equimolar amount of lithium hydroxide monohydrate in deionized water.

-

Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring.

-

Continue stirring the mixture at room temperature for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified this compound crystals in a vacuum oven.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.[5]

Instrumentation:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the dried this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak analysis on the resulting spectrum.

Expected Spectral Features:

-

Broad O-H stretching vibrations from the hydroxyl group and any residual water.

-

C-H stretching vibrations from the aromatic ring.

-

C=O stretching from the carboxylate group.

-

C=C stretching vibrations from the aromatic ring.

-

Fingerprint region with various bending and stretching modes.

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing the skeletal vibrations of the aromatic ring.[6][7][8]

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

-

Place a small amount of the this compound sample on a microscope slide or in a suitable sample holder.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a desired spectral range.

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the salicylate anion.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure:

-

Dissolve a small amount of this compound in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are typically referenced to an internal standard like TMS or the residual solvent peak.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons of the salicylate ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbon atoms of the aromatic ring and the carboxylate carbon.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[9]

Instrumentation:

-

Thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed amount of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.[10]

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and heats of reaction.[11][12]

Instrumentation:

-

Differential scanning calorimeter.

Procedure:

-

Seal a small, accurately weighed amount of this compound into a DSC pan (e.g., aluminum).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate under a specific atmosphere.

-

Record the differential heat flow between the sample and the reference.

Signaling Pathways

The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways.[13][14][15][16] While these pathways have been extensively studied for lithium in general, they are presumed to be the same for this compound, as the salicylate anion is not expected to interfere with the action of the lithium ion at these targets.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Lithium is a direct inhibitor of GSK-3β, a key enzyme in many cellular processes.[17] By inhibiting GSK-3β, lithium can influence downstream targets, leading to neuroprotective and mood-stabilizing effects.

The Inositol (B14025) Depletion Hypothesis

Lithium inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[17] This leads to a depletion of myo-inositol and a reduction in signaling through the phosphoinositide pathway, which is often hyperactive in bipolar disorder.

Activation of the Wnt/β-catenin Pathway

By inhibiting GSK-3β, lithium prevents the phosphorylation and subsequent degradation of β-catenin.[3][13][18] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in neurogenesis and cell survival.[3][13][18]

Conclusion

This technical guide provides a foundational understanding of this compound, consolidating available experimental data and outlining key theoretical concepts. The detailed experimental protocols offer practical guidance for researchers, while the exploration of signaling pathways provides a basis for understanding its potential therapeutic mechanisms. The noted absence of specific computational studies on this compound represents a significant opportunity for future research. Such studies would provide valuable quantitative data to complement experimental findings and enable a more complete understanding of this promising compound at a molecular level. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further investigation into the theoretical and practical aspects of this compound.

References

- 1. This compound(552-38-5) IR2 spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 4. Mulliken [cup.uni-muenchen.de]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Isotopic Signatures of Lithium Carbonate and Lithium Hydroxide Monohydrate Measured Using Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. valipod.com [valipod.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

- 12. Safety Evaluation of Lithium-ion Battery Cathode and Anode Materials Using Differential Scanning Calorimetry - TA Instruments [tainstruments.com]

- 13. Signal transduction pathways. Molecular targets for lithium's actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular signaling pathways activated by lithium orotate [eureka.patsnap.com]

- 17. Insulin signaling as a therapeutic mechanism of lithium in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Lithium Salicylate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium salicylate (B1505791), a salt of lithium and salicylic (B10762653) acid, is emerging as a compound of significant interest due to its unique pharmacokinetic profile and potential therapeutic advantages over conventional lithium salts. This technical guide provides an in-depth exploration of the core mechanisms of action of lithium salicylate in biological systems. By dissecting the individual and synergistic contributions of its constituent ions, this document elucidates its anti-inflammatory, neuroprotective, and potential mood-stabilizing properties. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical signaling pathways involved, offering a comprehensive resource for the scientific community.

Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, renowned for its mood-stabilizing capabilities.[1][2] Salicylates, most notably aspirin (B1665792), are widely recognized for their anti-inflammatory, analgesic, and antipyretic effects.[3] this compound, therefore, presents a unique pharmacological entity that combines the therapeutic actions of both lithium and salicylate. Recent studies have highlighted its distinct pharmacokinetic properties, demonstrating prolonged and stable lithium levels in both plasma and brain tissue compared to lithium carbonate, potentially offering a wider therapeutic window and reduced toxicity.[4][5][6] This guide aims to provide a detailed technical overview of the molecular mechanisms that underpin the biological effects of this compound.

Pharmacokinetics of this compound

A key differentiator of this compound is its pharmacokinetic profile. Studies in rat models have shown that oral administration of this compound leads to elevated plasma and brain lithium levels that are sustained for over 48 hours, without the sharp peak concentrations observed with lithium carbonate.[4][7][8] This "plateau effect" is hypothesized to be due to the influence of the salicylate anion on the absorption, distribution, metabolism, and/or elimination (ADME) of lithium.[7] The sustained and stable brain lithium concentrations are of particular interest for the treatment of neuropsychiatric disorders.[4][9]

Table 1: Comparative Pharmacokinetic Parameters of Lithium Salts in Rats

| Parameter | This compound | Lithium Carbonate | Lithium Lactate | Citation(s) |

| Time to Peak Plasma Concentration (Tmax) | Prolonged, plateau effect | Rapid | 24 hours (peak) | [4][7] |

| Duration of Elevated Plasma Levels | > 48 hours | < 48 hours | Rapid elimination after peak | [4][7] |

| Brain Lithium Exposure | Superior to lithium lactate | Not directly compared | Lower than this compound | [4][9] |

| Relative Bioavailability (Frel) vs. LiCO3 | Underperformed | - | Underperformed | [4] |

Core Mechanisms of Action

The biological effects of this compound can be attributed to the distinct yet overlapping mechanisms of its two components: the lithium ion and the salicylate ion.

The Lithium Ion: Neuroprotection and Mood Stabilization

The lithium ion is a pleiotropic agent that modulates multiple intracellular signaling pathways.[10][11][12] Its primary targets are believed to be Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Inositol (B14025) Monophosphatase (IMPase).[13][14]

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation, neuronal health, and mood regulation.[15][16] Lithium directly and indirectly inhibits GSK-3β.[15][16] Direct inhibition occurs through competition with magnesium ions (Mg2+), a necessary cofactor for GSK-3β activity.[16] Indirect inhibition is achieved by increasing the inhibitory phosphorylation of GSK-3β at Serine 9 via the Akt signaling pathway.[16][17]

The inhibition of GSK-3β by lithium has several downstream consequences:

-

Neuroprotection: GSK-3β inhibition promotes neuronal survival by enhancing the expression of anti-apoptotic proteins like Bcl-2 and activating cell survival pathways.[8][15]

-

Anti-inflammatory Effects: Lithium-mediated GSK-3β inhibition can suppress the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the production of inflammatory cytokines.[18]

-

Modulation of Neurotrophic Factors: Inhibition of GSK-3β leads to the activation of transcription factors like CREB, which in turn increases the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal plasticity and survival.[10][19]

Lithium is an uncompetitive inhibitor of IMPase, an enzyme crucial for the recycling of inositol in the phosphoinositide signaling pathway.[7][8][20][21] This pathway is vital for neurotransmission. By inhibiting IMPase, lithium leads to a depletion of free inositol and a reduction in the levels of inositol triphosphate (IP3), a key second messenger.[8][22] This "inositol depletion" hypothesis suggests that lithium dampens overactive signaling in neurons, which is thought to contribute to its mood-stabilizing effects.[20]

The Salicylate Ion: Anti-inflammatory Actions

The salicylate component of this compound contributes significantly to its overall pharmacological profile, primarily through its anti-inflammatory effects.

Salicylates are known to inhibit COX enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[23][24] While salicylate is a relatively weak inhibitor of COX activity compared to acetylsalicylate (aspirin), it can still reduce prostaglandin (B15479496) production.[25] This inhibition is thought to be a competitive interaction with arachidonic acid at the enzyme's active site.[26]

A significant component of salicylate's anti-inflammatory action is its ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][21][27] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylate has been shown to inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[21][27] By preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, salicylate effectively blocks the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene transcription.[28][29]

Quantitative Data

While specific quantitative data for this compound is still emerging, data from studies on its constituent ions and related compounds provide valuable insights.

Table 2: In Vitro Efficacy of Lithium and Salicylates on Key Targets

| Compound | Target | Assay System | IC50 / Ki | Citation(s) |

| Lithium | Inositol Monophosphatase | Bovine brain enzyme | Ki: 0.11 - 1.52 mM | [25][30] |

| Sodium Salicylate | COX-2 | Human foreskin fibroblasts | IC50: ≈5 µM | [31] |

| Sodium Salicylate | Proliferation of rheumatoid synovial cells | WST-1 assay | IC50: 1.4 mM | [32] |

| Lithium Chloride | GSK-3β Activity | In vitro kinase assay on muscle tissue | 35% reduction in nonseptic muscle | [14] |

Note: Data for this compound is limited. The values presented are for related compounds and should be interpreted with caution.

Key Experimental Protocols

This section outlines general methodologies for assessing the key mechanisms of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX-1 and COX-2 activity.

Methodology:

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX. The assay quantifies the production of Prostaglandin G2 (PGG2), which is then reduced to PGH2, leading to the oxidation of a chromogenic substrate.

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

The reaction is initiated by the addition of arachidonic acid.

-

The change in absorbance or fluorescence is measured over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.[6][33][34]

In Vitro GSK-3β Activity Assay

Objective: To quantify the inhibitory effect of this compound on GSK-3β kinase activity.

Methodology:

-

Sample Source: Cell lysates (e.g., from neuronal or immune cells) or purified GSK-3β enzyme.

-

Assay Principle: A kinase activity assay measures the transfer of a phosphate (B84403) group from ATP to a specific GSK-3β substrate. This can be detected using a radiolabeled ATP (γ-³²P-ATP) or through an antibody-based method (e.g., ELISA) that recognizes the phosphorylated substrate.

-

Procedure:

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

Cell lysates are prepared, and GSK-3β is immunoprecipitated.

-

The immunoprecipitated kinase is incubated with a GSK-3β-specific peptide substrate and ATP (radiolabeled or unlabeled, depending on the detection method).

-

The amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The kinase activity is determined and compared between treated and control groups to calculate the percentage of inhibition.[14][32][35][36]

Assessment of NF-κB Activation

Objective: To determine the effect of this compound on the nuclear translocation of NF-κB.

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., macrophages, endothelial cells) that can be stimulated to activate the NF-κB pathway (e.g., with TNF-α or LPS).

-

Assay Principle: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy or measured in nuclear extracts by Western blotting or an ELISA-based transcription factor assay.

-

Procedure:

-

Cells are pre-treated with this compound or a vehicle control.

-

Cells are then stimulated with an NF-κB activating agent.

-

For immunofluorescence, cells are fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

-

For Western blotting, nuclear and cytoplasmic fractions are separated, and the levels of p65 in each fraction are determined.

-

-

Data Analysis: The ratio of nuclear to cytoplasmic p65 is calculated to determine the extent of NF-κB translocation and its inhibition by this compound.[27][28][29]

Conclusion